1-Morpholin-4-YL-3-piperazin-1-YL-propan-1-on Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Morpholino-3-(piperazin-1-yl)propan-1-one dihydrochloride is a chemical compound with the molecular formula C11H23Cl2N3O2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a morpholine ring and a piperazine ring, which contribute to its unique chemical properties .
Wissenschaftliche Forschungsanwendungen
1-Morpholino-3-(piperazin-1-yl)propan-1-one dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Vorbereitungsmethoden
The synthesis of 1-morpholino-3-(piperazin-1-yl)propan-1-one dihydrochloride typically involves the reaction of morpholine and piperazine with a suitable propanone derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
1-Morpholino-3-(piperazin-1-yl)propan-1-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Wirkmechanismus
The mechanism of action of 1-morpholino-3-(piperazin-1-yl)propan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Morpholino-3-(piperazin-1-yl)propan-1-one dihydrochloride can be compared with other similar compounds, such as:
1-Morpholino-3-(piperazin-1-yl)propan-1-one hydrochloride: Similar in structure but differs in the presence of hydrochloride instead of dihydrochloride.
3-(Piperazin-1-yl)propan-2-ol derivatives: These compounds share the piperazine moiety but differ in the rest of the structure.
The uniqueness of 1-morpholino-3-(piperazin-1-yl)propan-1-one dihydrochloride lies in its specific combination of the morpholine and piperazine rings, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
1159822-74-8 |
---|---|
Molekularformel |
C11H22ClN3O2 |
Molekulargewicht |
263.76 g/mol |
IUPAC-Name |
1-morpholin-4-yl-3-piperazin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C11H21N3O2.ClH/c15-11(14-7-9-16-10-8-14)1-4-13-5-2-12-3-6-13;/h12H,1-10H2;1H |
InChI-Schlüssel |
WUEHVAPCEZFKRV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCC(=O)N2CCOCC2.Cl.Cl |
Kanonische SMILES |
C1CN(CCN1)CCC(=O)N2CCOCC2.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.